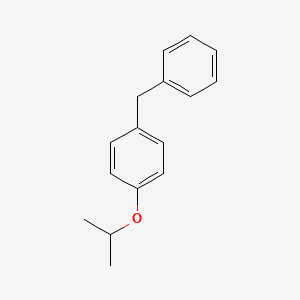

1-Benzyl-4-isopropoxybenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzyl-4-isopropoxybenzene is an organic compound with the molecular formula C16H18O and a molecular weight of 226.32 g/mol . It is a benzene derivative where a benzyl group and an isopropoxy group are attached to the benzene ring. This compound is primarily used in research settings, particularly in the field of proteomics .

Métodos De Preparación

The synthesis of 1-Benzyl-4-isopropoxybenzene can be achieved through several synthetic routes. One common method involves the alkylation of 4-isopropoxybenzyl chloride with benzyl magnesium bromide in the presence of a catalyst . The reaction conditions typically include an inert atmosphere, such as nitrogen or argon, and a temperature range of 0-5°C to ensure the stability of the reactants and products.

Análisis De Reacciones Químicas

1-Benzyl-4-isopropoxybenzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

1-Benzyl-4-isopropoxybenzene has several scientific research applications:

Mecanismo De Acción

its molecular structure suggests that it may interact with various molecular targets, such as enzymes or receptors, through hydrophobic interactions and π-π stacking . These interactions can influence the activity of the target molecules and modulate biological pathways.

Comparación Con Compuestos Similares

1-Benzyl-4-isopropoxybenzene can be compared with other similar compounds, such as:

1-Benzyl-4-methoxybenzene: This compound has a methoxy group instead of an isopropoxy group, which may result in different reactivity and biological activity.

1-Benzyl-4-ethoxybenzene: The ethoxy group in this compound may lead to variations in its chemical and physical properties compared to this compound.

1-Benzyl-4-propoxybenzene: The propoxy group may confer different steric and electronic effects, influencing the compound’s reactivity and interactions.

Actividad Biológica

1-Benzyl-4-isopropoxybenzene, an organic compound with the molecular formula C16H18O and a molecular weight of 226.32 g/mol, has garnered attention in various fields of scientific research due to its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

This compound is characterized by its isopropoxy group attached to a benzyl ring, which contributes to its chemical reactivity and biological interactions. The compound can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions, making it a versatile building block in organic synthesis .

The biological activity of this compound is hypothesized to arise from its ability to interact with various molecular targets such as enzymes and receptors. The hydrophobic nature of the isopropoxy group allows for significant hydrophobic interactions and π-π stacking with aromatic amino acids in protein structures. This suggests potential applications in proteomics and drug design .

Case Study 1: Antimicrobial Properties

A study investigating the metabolic pathways of isopropoxy benzene guanidine (IBG), a derivative related to this compound, revealed its antibacterial activity against Gram-positive bacteria and its ability to restore sensitivity in Gram-negative bacteria to colistin. This highlights the potential for developing new antibacterial agents based on similar chemical structures .

Case Study 2: Antiplasmodial Efficacy

A series of indolone-N-oxide derivatives were synthesized and evaluated for their antiplasmodial activity. Although not directly involving this compound, the findings from these studies provide insights into how structural modifications can enhance biological efficacy against malaria parasites .

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with other similar compounds:

| Compound Name | Functional Group | Biological Activity |

|---|---|---|

| 1-Benzyl-4-methoxybenzene | Methoxy | Moderate antimicrobial properties |

| 1-Benzyl-4-ethoxybenzene | Ethoxy | Limited studies; potential activity |

| 1-Benzyl-4-propoxybenzene | Propoxy | Similar reactivity; less studied |

This table illustrates how variations in functional groups can influence biological activity and reactivity.

Propiedades

IUPAC Name |

1-benzyl-4-propan-2-yloxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O/c1-13(2)17-16-10-8-15(9-11-16)12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKAMSOVAMTHBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.